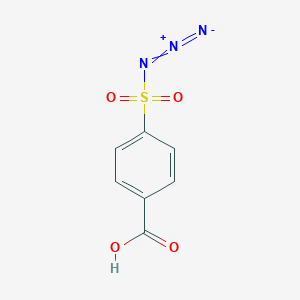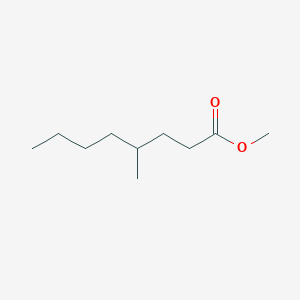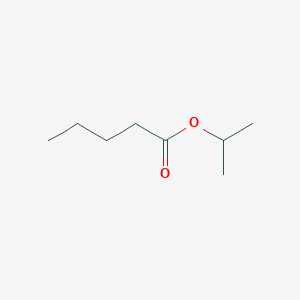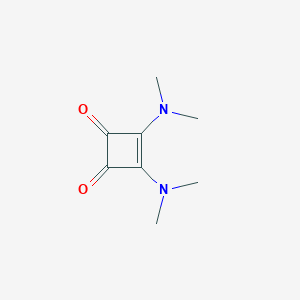
3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione
概要
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Molecular Geometry and Parameters
Research by Lunelli et al. (1996) explored the geometry and molecular parameters of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione and its isomer bis(dimethylamino)squaraine. The study used IR spectroscopy, XRD, and ab initio MO calculations to understand the structural differences between these compounds and their analogues. The findings indicated differences in planarity and stability between the two studied molecules, contributing to our understanding of their molecular configurations (Lunelli et al., 1996).
Solid-State Phase Transition
Destro (1997) discovered a reversible solid-solid phase transition in crystalline 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione at 147 K. This study, using single-crystal X-ray diffraction, revealed a transition from monoclinic to triclinic phase, enhancing the understanding of the material's properties under varying temperatures (Destro, 1997).
CH··O Interactions in Crystals
Gatti et al. (2002) investigated the CH··O contacts in the crystal of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB). Their research, utilizing topological analysis of experimental and theoretical densities, provided insights into the nature of these interactions in the crystal, crucial for understanding molecular interactions and stability (Gatti et al., 2002).
Molecular Dipole Moment Enhancement
May, Destro, and Gatti (2001) focused on the dipole moment of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione in crystal form. Their study revealed a significant enhancement of the molecular dipole moment upon crystallization, highlighting the role of intermolecular CH...O interactions in this process (May, Destro, & Gatti, 2001).
Synthesis and Reactivity Studies
Other studies focused on synthesis and reactivity, like the work of Liebeskind et al. (1993) on 4,4'-Bi(cyclobutene-1,2-diones) and Zhao, Allen, and Tidwell (1993) on the preparation and reactivity of silyl-substituted bisketenes involving derivatives of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione. These studies contribute to the understanding of synthetic routes and reactivity profiles of related compounds (Liebeskind et al., 1993); (Zhao, Allen, & Tidwell, 1993).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,4-bis(dimethylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-6(10(3)4)8(12)7(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTBXBIFEDMTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344542 | |
| Record name | 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |
CAS RN |
19230-34-3 | |
| Record name | 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



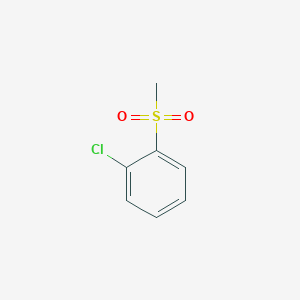

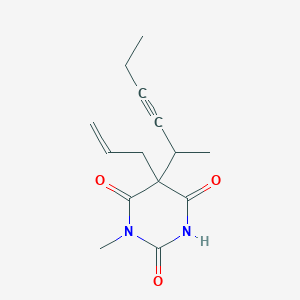
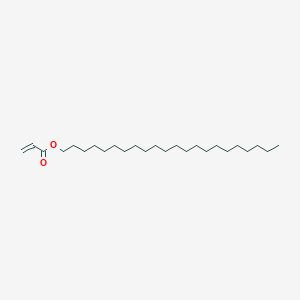

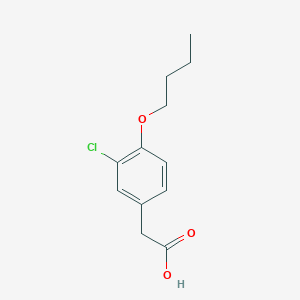

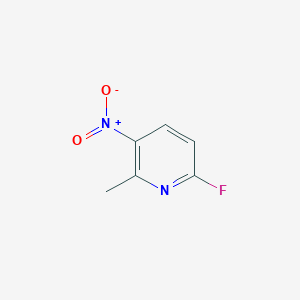
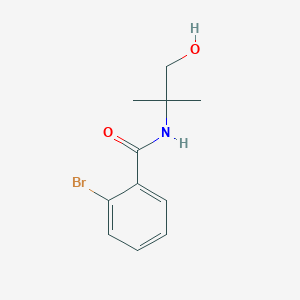
![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
